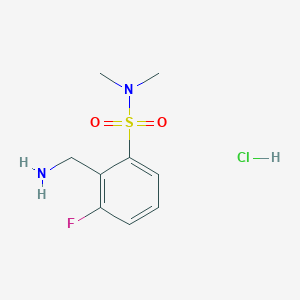

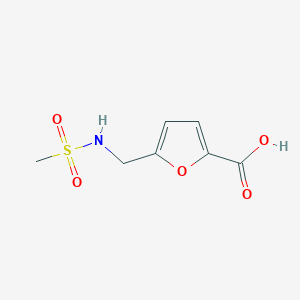

![molecular formula C15H14ClF4NO B1377401 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride CAS No. 1432677-88-7](/img/structure/B1377401.png)

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride

Descripción general

Descripción

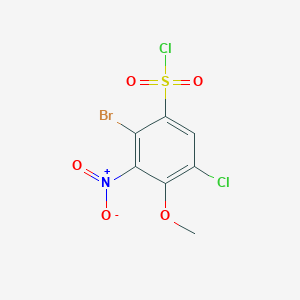

“1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride” is a chemical compound with the molecular formula C15H14ClF4NO . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an amino group, an ether group, a phenyl group with a trifluoromethyl substituent, and a fluorobenzene group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 335.72 . Other properties such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación

Fluorine in Protein Design

Fluorinated compounds have been explored for their potential in enhancing the stability and functional diversity of proteins. The incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins aims to create molecules with novel chemical and biological properties. Such fluorination has been shown to improve the resistance of proteins to chemical and thermal denaturation while retaining their structure and biological activity. The development of methods for introducing noncanonical amino acids, including fluorinated residues, into proteins expands the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).

Fluoroalkylation in Aqueous Media

The advancement of aqueous fluoroalkylation has gained attention due to the environmental benefits and the unique properties imparted by fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. The development of environment-friendly fluoroalkylation reactions, including trifluoromethylation and other conversions in water, highlights the importance of designing green chemical processes. These methods emphasize the significance of fluorinated compounds in creating compounds with enhanced physical, chemical, and biological properties under environmentally benign conditions (Song et al., 2018).

Antitubercular Drug Design

In antitubercular drug design, the strategic placement of the trifluoromethyl (-CF3) group has been explored for its potential to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The incorporation of -CF3 into antitubercular scaffolds has been shown to improve the efficacy of these compounds, making it a valuable element in the design of new drugs targeting tuberculosis. This review underscores the distinctive role of the trifluoromethyl group in enhancing the pharmacological profile of antitubercular compounds, emphasizing the broader implications of fluorination in drug development (Thomas, 1969).

Polymer of Low Concern and Regulatory Criteria

Fluoropolymers, characterized by high molecular weight and containing fluorinated moieties, are distinguished by their thermal, chemical, and biological stability. These polymers exhibit negligible residual monomer content, are practically insoluble in water, and are not bioavailable or bioaccumulative. Due to these properties, fluoropolymers have been considered as "polymers of low concern" (PLC) in various environmental and health assessments. This classification underscores the unique status of fluoropolymers within the broader category of per- and polyfluoroalkyl substances (PFAS), highlighting the need for differentiated regulatory approaches (Henry et al., 2018).

Propiedades

IUPAC Name |

2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F4NO.ClH/c16-12-5-2-6-13(8-12)21-9-14(20)10-3-1-4-11(7-10)15(17,18)19;/h1-8,14H,9,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCHRRLNYOBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)

![Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate](/img/structure/B1377340.png)

![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)